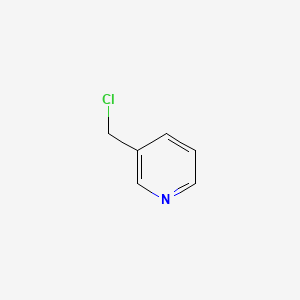

3-(Chloromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCWYFDIQSALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6959-48-4 (hydrochloride) | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043825 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3099-31-8 | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(CHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Chloromethyl)pyridine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The information herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound hydrochloride, also known as 3-picolyl chloride hydrochloride, is a heterocyclic compound widely utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially significant chemicals. A precise understanding of its physical properties is crucial for its handling, storage, and application in synthetic chemistry.

Data Presentation: Physical Property Summary

The quantitative physical properties of this compound hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₂N or C₆H₆ClN·HCl | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 164.03 g/mol | [1][2][3][4][8] |

| Appearance | White to off-white, pale brown, or yellow-tan crystalline powder or solid.[1][3][4][5][6][8] | |

| Melting Point | 137-144 °C | [2][4][5][8] |

| Solubility | Soluble in water (≥ 100 mg/mL at ~20 °C).[1][4][5][8][9] | |

| Hygroscopicity | Hygroscopic.[4][5][8][10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound hydrochloride are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.[4][10][11][12][13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column at the bottom. The packed sample height should be 2-3 mm.[13]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine an approximate melting point. Heat at a rate of 10-20 °C per minute.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected or roughly determined melting point.

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point.

-

Replicate: Perform the measurement at least twice, using a new capillary tube for each run, and report the average range.

Aqueous Solubility Assessment

This protocol provides a method to determine the approximate solubility of this compound hydrochloride in water at a specific temperature.[6][14][15]

Apparatus:

-

Analytical balance

-

Test tubes with stoppers

-

Graduated cylinder or volumetric pipette

-

Thermometer

-

Spatula

-

Magnetic stirrer and stir bar (optional)

-

Constant temperature water bath

Procedure:

-

Temperature Control: Place a test tube containing a precise volume of distilled water (e.g., 10 mL) into a constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate.

-

Initial Mass: Weigh a quantity of this compound hydrochloride (e.g., 1.5 g) and record the exact mass.

-

Incremental Addition: Add a small, pre-weighed amount of the solid to the temperature-controlled water.

-

Dissolution: Stopper the test tube and shake vigorously (or use a magnetic stirrer) until the solid is completely dissolved. Avoid warming the solution with your hands.[6]

-

Saturation Point: Continue adding small, known masses of the solid, ensuring each portion dissolves completely before adding the next. As the solution approaches saturation, the dissolution rate will decrease.

-

Equilibrium: Once a small amount of solid material remains undissolved after prolonged agitation (e.g., 30 minutes), the solution is considered saturated.

-

Mass Calculation: Determine the total mass of the compound that was successfully dissolved by subtracting the mass of the undissolved solid from the total mass added.

-

Solubility Expression: Express the solubility in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Spectroscopic Characterization Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for ¹H NMR analysis.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes and caps

-

Pasteur pipette with a cotton or glass wool plug

-

Small vial

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆, as the compound is a salt)

-

Internal standard (optional, e.g., TMS)

Procedure:

-

Sample Weighing: Weigh approximately 5-25 mg of this compound hydrochloride into a small, clean vial.[1][2][9][16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][17]

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube.[2]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

b) Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a solid sample for analysis by transmission IR spectroscopy using a potassium bromide (KBr) pellet.[3][5][18][19][20]

Apparatus:

-

FTIR spectrometer

-

Hydraulic press with pellet die

-

Agate mortar and pestle

-

Spectroscopy-grade KBr (dried)

-

Spatula

Procedure:

-

Sample and KBr Preparation: Place approximately 1-2 mg of this compound hydrochloride and 100-200 mg of dry, spectroscopy-grade KBr into an agate mortar.[18]

-

Grinding: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of KBr and the sample, this step should be performed quickly to minimize moisture absorption.[18]

-

Loading the Die: Transfer a portion of the mixture into the pellet die. Spread it evenly to ensure a uniform pellet.

-

Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 8-10 tons for several minutes. A vacuum may be applied to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.[3][20]

-

Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound hydrochloride.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. azom.com [azom.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 7. selectscience.net [selectscience.net]

- 8. benchchem.com [benchchem.com]

- 9. organomation.com [organomation.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. jk-sci.com [jk-sci.com]

- 14. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 15. quora.com [quora.com]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. sites.bu.edu [sites.bu.edu]

- 18. shimadzu.com [shimadzu.com]

- 19. scienceijsar.com [scienceijsar.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(Chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine, particularly in its hydrochloride salt form, is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agricultural compounds.[1] Its utility stems from the reactive chloromethyl group, which allows for facile nucleophilic substitution, making it a versatile building block in organic synthesis.[2] However, this inherent reactivity also predisposes the molecule to various degradation pathways, impacting its purity, stability, and ultimately, the quality of the final products.

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and analyze this compound effectively, ensuring its integrity throughout the development lifecycle. The information herein is compiled from available literature and draws parallels from structurally related compounds to provide a thorough understanding where direct data is limited.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for predicting its stability and designing appropriate analytical methodologies.

| Property | Value | Reference(s) |

| Chemical Name | This compound hydrochloride | [3] |

| Synonyms | 3-Picolyl chloride hydrochloride | [3] |

| CAS Number | 6959-48-4 | [4] |

| Molecular Formula | C₆H₇Cl₂N | [3] |

| Molecular Weight | 164.03 g/mol | [4] |

| Appearance | White to yellow or tan solid | [2] |

| Melting Point | 137-143 °C | [4] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily driven by its reactive benzylic chloride-like functionality. The principal degradation routes include hydrolysis, thermolysis, photolysis, and oxidation. Understanding these pathways is critical for predicting and controlling the formation of impurities.

A logical workflow for investigating these degradation pathways, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies, is depicted below.[5][6]

Figure 1: General workflow for forced degradation studies.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound due to the lability of the carbon-chlorine bond, which is activated by the adjacent pyridine (B92270) ring. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack by water.

Figure 2: Primary hydrolysis degradation pathway.

Factors Influencing Hydrolysis:

-

pH: The rate of hydrolysis is expected to be pH-dependent. Under neutral and alkaline conditions, direct nucleophilic attack by water or hydroxide (B78521) ions is the likely mechanism. In acidic conditions, the pyridine nitrogen can be protonated, which may further activate the molecule towards nucleophilic attack, although specific rate constants are not available in the literature reviewed.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Arrhenius plots can be used to determine the activation energy of the degradation process if kinetic data at different temperatures are available.[7]

-

Buffers: The presence of buffer salts can influence the rate of hydrolysis through general acid-base catalysis or by acting as nucleophiles themselves.[8]

Thermolysis

Thermal degradation of this compound is expected to occur at elevated temperatures. While specific studies on the thermolysis of this compound are scarce, decomposition is likely to involve the cleavage of the C-Cl bond and potentially polymerization or other secondary reactions. It has been noted that upon heating to decomposition, it emits toxic fumes of nitrogen oxides and chlorides.

Photodegradation

Exposure to light, particularly in the UV region, can induce photodegradation of this compound. The pyridine ring can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions. Potential photodegradation pathways could involve homolytic cleavage of the C-Cl bond to form radical intermediates, which can then lead to a cascade of secondary reactions and the formation of various degradation products. The specific photoproducts would depend on the solvent and the presence of oxygen.

Oxidation

This compound may be susceptible to oxidative degradation. The pyridine nitrogen can be oxidized to an N-oxide, and the chloromethyl group may also be a site of oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide are used in forced degradation studies to assess oxidative liability.[9]

Quantitative Stability Data

Quantitative data on the stability of this compound is limited in the public domain. The following table summarizes the expected stability based on its chemical properties and information on related compounds.

| Stress Condition | Expected Degradation Products | Influencing Factors | Anticipated Rate |

| Acidic Hydrolysis | 3-(Hydroxymethyl)pyridine, other minor products | pH, Temperature, Buffer species | Moderate to Fast |

| Basic Hydrolysis | 3-(Hydroxymethyl)pyridine, potential for pyridine ring opening at harsh conditions | pH, Temperature | Fast |

| Neutral Hydrolysis | 3-(Hydroxymethyl)pyridine | Temperature | Slow to Moderate |

| Oxidation | Pyridine-N-oxide derivatives, products of chloromethyl group oxidation | Oxidizing agent concentration, Temperature | Variable |

| Thermal (Solid State) | Polymeric materials, HCl, nitrogen oxides | Temperature, Atmosphere | Significant at high temperatures |

| Photolysis (Solution) | Radical-derived products, 3-(Hydroxymethyl)pyridine | Wavelength of light, Solvent, Presence of O₂ | Variable |

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[5][6]

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a shorter duration, monitoring closely due to expected rapid degradation.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation (Solid): Store the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating method (e.g., HPLC).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Figure 3: Workflow for developing a stability-indicating HPLC method.

Example HPLC Parameters (to be optimized):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 260 nm)

-

Column Temperature: 30 °C

Characterization of Degradation Products

-

LC-MS/MS: To obtain the mass of the degradation products and their fragmentation patterns, which is crucial for structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy of isolated degradation products can provide definitive structural information. The 1H NMR spectrum of this compound hydrochloride in D₂O shows characteristic peaks for the pyridyl and chloromethyl protons.[3] Comparison with the spectra of stressed samples can help identify changes in the molecule.

Conclusion

This compound is a reactive molecule with a defined set of potential degradation pathways, primarily driven by the lability of its chloromethyl group. Hydrolysis to 3-(hydroxymethyl)pyridine is the most anticipated degradation route under aqueous conditions. Thermal, photolytic, and oxidative stresses can also lead to the formation of various other degradation products.

For researchers and drug development professionals, a thorough understanding of these stability aspects is paramount. The implementation of systematic forced degradation studies, coupled with the development of a validated stability-indicating analytical method, is essential for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient or intermediate derived from this versatile building block. Adherence to proper storage conditions, such as protection from moisture and light, will mitigate the risk of degradation and preserve the integrity of the compound.

References

- 1. Abstract for TR-95 [ntp.niehs.nih.gov]

- 2. This compound hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(クロロメチル)ピリジン 塩酸塩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative degradation of dyes in water using Co2+/H2O2 and Co2+/peroxymonosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilicity of the Chloromethyl Group in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The functionalization of the pyridine ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target affinity. Among the various functional groups utilized for this purpose, the chloromethyl group (-CH₂Cl) stands out as a versatile and highly reactive electrophilic handle.

This technical guide provides a comprehensive overview of the electrophilicity of the chloromethyl group in pyridine derivatives. It delves into the factors governing its reactivity, quantitative analysis of these effects, detailed experimental protocols for its utilization in nucleophilic substitution reactions, and its strategic application in the synthesis of complex molecules for drug development.

Core Concepts: Electrophilicity and Reactivity

The carbon atom of the chloromethyl group attached to a pyridine ring is electrophilic due to the inductive electron-withdrawing effect of the adjacent chlorine atom. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring can stabilize the transition state of nucleophilic substitution reactions.

The primary reaction mechanism for the functionalization of the chloromethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride ion departs. The rate of this reaction is dependent on the concentration of both the chloromethylpyridine derivative and the nucleophile. In some cases, particularly with substrates that can form a stable carbocation and in the presence of a polar protic solvent, a unimolecular (Sₙ1) mechanism may be operative.

Factors Influencing Electrophilicity and Reactivity

The electrophilicity of the chloromethyl group, and consequently its reactivity in Sₙ2 reactions, is modulated by several key factors:

-

Position of the Chloromethyl Group: The position of the -CH₂Cl group on the pyridine ring (2-, 3-, or 4-position) significantly influences its reactivity.

-

2- and 4-Chloromethylpyridines: These isomers exhibit enhanced reactivity. The nitrogen atom in the pyridine ring can stabilize the negative charge developing on the leaving group in the transition state through resonance, effectively increasing the electrophilicity of the carbon center. This is particularly pronounced for the 4-isomer due to direct conjugation.

-

3-Chloromethylpyridine: The nitrogen atom has a less pronounced effect on the reactivity of the 3-isomer as direct resonance stabilization of the transition state is not possible. Its reactivity is more comparable to that of a standard benzylic chloride.

-

-

Substituents on the Pyridine Ring: The electronic nature of other substituents on the pyridine ring plays a crucial role in modulating the electrophilicity of the chloromethyl group.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional halogens increase the electrophilicity of the chloromethyl carbon by inductively withdrawing electron density from the ring. This generally leads to an increase in the rate of nucleophilic substitution.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) decrease the electrophilicity of the chloromethyl carbon by donating electron density to the ring, which can slightly decrease the reaction rate.

-

-

Nature of the Nucleophile: The strength and steric bulk of the nucleophile are critical. Stronger, less sterically hindered nucleophiles will react more rapidly. Common nucleophiles include amines, thiols, alkoxides, and cyanide.

-

Solvent: Polar aprotic solvents, such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for Sₙ2 reactions involving chloromethylpyridines as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Quantitative Analysis of Reactivity

The influence of substituents on the reactivity of chloromethylpyridines can be quantified using Linear Free Energy Relationships (LFERs), most notably the Hammett equation:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction with a substituted pyridine.

-

k₀ is the rate constant for the reaction with the unsubstituted pyridine.

-

σ is the substituent constant, which depends on the nature and position of the substituent.

-

ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attack on an electrophilic center.

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Substitution Reactions of Pyridine Derivatives

| Pyridine Derivative | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |

| 2-Cyano-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.138 | [1] |

| 4-Cyano-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.138 | [1] |

| 2-Fluoro-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.0028 | [1] |

| 2-Chloro-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.0028 | [1] |

| 2-Bromo-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.0028 | [1] |

| 2-Iodo-N-methylpyridinium iodide | Piperidine | Methanol | 25 | 0.0028 | [1] |

Note: This table provides illustrative data for N-methylpyridinium ions, which are activated towards nucleophilic aromatic substitution. While not direct data for chloromethylpyridines, it demonstrates the quantitative effect of substituents on the reactivity of the pyridine ring.

Experimental Protocols

General Protocol for the Synthesis of a Pyridine Derivative via Sₙ2 Reaction

This protocol describes a general procedure for the reaction of a chloromethylpyridine with an amine nucleophile.

Materials:

-

Chloromethylpyridine hydrochloride (e.g., 2-, 3-, or 4-chloromethylpyridine hydrochloride) (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of the chloromethylpyridine hydrochloride in the chosen anhydrous solvent, add the base and stir the suspension at room temperature for 10-15 minutes to generate the free base in situ.

-

Add the amine nucleophile to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., inorganic salts) is present, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Kinetic Analysis of Sₙ2 Reactions by HPLC

This protocol outlines a method to determine the second-order rate constant of the reaction between a chloromethylpyridine and a nucleophile using High-Performance Liquid Chromatography (HPLC).[2]

Materials and Equipment:

-

Thermostated reaction vessel

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Chloromethylpyridine derivative

-

Nucleophile

-

Anhydrous solvent

-

Quenching solution (e.g., a dilute acid for amine nucleophiles)

-

Mobile phase for HPLC

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the chloromethylpyridine derivative and the nucleophile of known concentrations in the chosen anhydrous solvent.

-

Reaction Initiation: In a thermostated reaction vessel at the desired temperature, mix the solutions of the chloromethylpyridine derivative and the nucleophile. The concentration of the nucleophile should typically be in excess (e.g., 10-fold) to ensure pseudo-first-order conditions, or equimolar for a second-order plot.

-

Sampling: At regular time intervals (t), withdraw a small, precise aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This stops the reaction by neutralizing one of the reactants.

-

HPLC Analysis: Inject the quenched sample into the HPLC system.

-

Data Acquisition: Monitor the disappearance of the chloromethylpyridine peak and/or the appearance of the product peak at a suitable wavelength. Record the peak areas at each time point.

-

Data Analysis:

-

Create a calibration curve for the chloromethylpyridine derivative to convert peak area to concentration.

-

Plot the concentration of the chloromethylpyridine derivative versus time.

-

For a reaction under pseudo-first-order conditions (nucleophile in large excess), a plot of ln[Chloromethylpyridine] vs. time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant (k) is then calculated as k = k' / [Nucleophile].

-

For a reaction with equimolar reactants, a plot of 1/[Chloromethylpyridine] vs. time will be linear for a second-order reaction, and the slope will be equal to the second-order rate constant (k).[3]

-

Visualizations

Diagram 1: Factors Influencing the Electrophilicity of the Chloromethyl Group

References

Spectroscopic Profile of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4), a key intermediate in the synthesis of various pharmaceutical and agricultural chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles.

Introduction

This compound hydrochloride, also known as 3-picolyl chloride hydrochloride, is a pyridine (B92270) derivative with the chemical formula C₆H₇Cl₂N. Accurate spectroscopic characterization is crucial for its identification, quality control, and further application in complex organic synthesis. This guide presents a summary of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound hydrochloride provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the chloromethyl group protons.

| Assignment | Chemical Shift (δ) in ppm |

| Pyridine Ring H | 9.117 |

| Pyridine Ring H | 8.972 |

| Pyridine Ring H | 8.716 |

| Pyridine Ring H | 8.144 |

| -CH₂Cl | 5.070 |

| Data obtained in D₂O solvent.[1] |

¹³C NMR Spectroscopy

Note: A specific, experimentally verified ¹³C NMR peak list for this compound hydrochloride is not available in the cited public search results. The data would typically be presented in a table similar to the one above.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions include those for the aromatic C-H and C=C bonds of the pyridine ring, the C-N stretching vibrations, and the C-Cl bond of the chloromethyl group.

Note: A specific, experimentally verified IR peak list for this compound hydrochloride is not available in the cited public search results. The data would typically be presented in a table format, detailing the wavenumber and corresponding functional group vibration.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid samples like this compound hydrochloride.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Data Acquisition:

-

The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-dimensional proton pulse sequence is used.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

A background spectrum of a blank KBr pellet or empty sample compartment is recorded and subtracted from the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the spectroscopic analysis process.

References

Quantum Computational Insights into 3-(Chloromethyl)pyridine: A Technical Guide for Researchers

Introduction: 3-(Chloromethyl)pyridine, and its hydrochloride salt, are pivotal chemical intermediates in the synthesis of a wide array of agricultural and pharmaceutical compounds. A deep understanding of its molecular structure, stability, electronic properties, and reactivity is paramount for optimizing synthetic routes and for the rational design of novel bioactive molecules. Quantum computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these characteristics at an atomic level, offering predictive insights that can accelerate research and development.

This technical guide provides a comprehensive overview of the application of quantum computational methods to the study of this compound. It outlines standard computational protocols, presents expected quantitative data based on analogous studies, and visualizes key workflows and concepts relevant to its analysis.

Detailed Methodologies: A Protocol for In Silico Analysis

The following section details a robust computational protocol for investigating this compound, synthesized from methodologies applied to isomeric and related pyridine (B92270) derivatives.[1][2]

Experimental Protocol 1: Quantum Chemical Calculations

-

Software and Method Selection: All calculations are typically performed using a quantum chemistry software package like Gaussian. The Density Functional Theory (DFT) method is chosen for its balance of computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[1][2][3]

-

Basis Set: A Pople-style split-valence basis set, such as 6-311++G(d,p), is recommended to ensure a precise description of the electronic distribution, including polarization and diffuse functions necessary for molecules with heteroatoms and potential non-covalent interactions.[1][4]

-

Geometry Optimization: The initial step involves a full geometry optimization of the molecule without any symmetry constraints. This process finds the equilibrium structure corresponding to the minimum potential energy.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also provide data for simulating infrared (IR) and Raman spectra.[1][5]

-

Electronic and Spectroscopic Properties:

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.[1]

-

UV-Vis Spectra: Electronic absorption properties, including maximum absorption wavelengths (λmax) and oscillator strengths, are simulated using Time-Dependent DFT (TD-DFT).[1]

-

Electronic Analysis: Key electronic properties are derived from the optimized structure. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of Molecular Electrostatic Potential (MEP) maps, and the calculation of atomic charges using methods like Natural Population Analysis (NPA).[1][6]

-

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[7]

-

Data Presentation: Predicted Physicochemical Properties

Table 1: Predicted Geometric Parameters for this compound Note: Atom numbering is based on standard IUPAC nomenclature for the pyridine ring, with the chloromethyl group at position 3.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-C(methylene) | ~1.50 |

| C(methylene)-Cl | ~1.80 | |

| C2-N1 | ~1.34 | |

| C6-N1 | ~1.34 | |

| C3-C4 | ~1.39 | |

| Bond Angles (°) | C2-C3-C(methylene) | ~121° |

| C4-C3-C(methylene) | ~120° | |

| C3-C(methylene)-Cl | ~111° | |

| C2-N1-C6 | ~117° |

Table 2: Predicted Major Vibrational Frequencies for this compound

| Mode | Assignment | Predicted Wavenumber (cm⁻¹) |

| ν₁ | C-H stretch (ring) | ~3100 - 3050 |

| ν₂ | C-H stretch (methylene) | ~2980 - 2930 |

| ν₃ | C=C / C=N stretch (ring) | ~1600 - 1450 |

| ν₄ | C-H in-plane bend | ~1300 - 1000 |

| ν₅ | C-Cl stretch | ~750 - 650 |

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Predicted Value |

| HOMO Energy | E_HOMO | ~ -6.5 to -7.5 eV |

| LUMO Energy | E_LUMO | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | ΔE | ~ 5.0 to 6.0 eV |

| Electronegativity | χ | ~ 3.5 to 4.5 eV |

| Chemical Hardness | η | ~ 2.5 to 3.0 eV |

| Electrophilicity Index | ω | ~ 2.5 to 3.5 eV |

Visualizations: Workflows and Conceptual Relationships

Diagrams generated using Graphviz provide a clear visual representation of computational workflows and the logical connections between calculated properties.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Some DFT calculations and ADME studies on (3 aminomethylpyridine)-5-chloro salicyldiene Schiff Base [zenodo.org]

- 3. jddtonline.info [jddtonline.info]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. revues.imist.ma [revues.imist.ma]

The Hygroscopic Nature of 3-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the hygroscopic nature of 3-(Chloromethyl)pyridine hydrochloride, a critical parameter influencing its stability, handling, and formulation development. While specific quantitative water sorption isotherm data for this compound is not publicly available, this document establishes its hygroscopic classification based on available safety data sheets and information on structurally related compounds. Detailed experimental protocols for determining hygroscopicity via Dynamic Vapor Sorption (DVS) and for quantifying water content using Karl Fischer titration are provided. Furthermore, this guide outlines the significant impact of water absorption on the physicochemical properties of active pharmaceutical ingredients (APIs) and offers best practices for storage and handling to mitigate these effects.

Introduction

This compound hydrochloride is a key intermediate and building block in the synthesis of a variety of pharmaceutical compounds. As with many hydrochloride salts, this compound exhibits a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] The uptake of water can lead to significant changes in the material's physical and chemical properties, including crystal structure, particle size, flowability, and chemical stability, potentially leading to degradation.[3][4] A thorough understanding and quantification of a compound's hygroscopic nature are therefore paramount during all stages of drug development, from early-stage research to final product formulation and packaging.[5][6]

Hygroscopicity Profile

While specific experimental data on the water sorption isotherm of this compound hydrochloride is not widely published, it is consistently classified as a hygroscopic solid.[1][2] This classification is further supported by the known hygroscopic nature of similar pyridine (B92270) hydrochloride derivatives.[7][8][9]

To illustrate the type of data generated in a hygroscopicity assessment, the following table presents a representative water uptake profile for a hygroscopic compound, as would be determined by Dynamic Vapor Sorption (DVS) analysis. This data is based on the European Pharmacopoeia's classification of hygroscopicity.[10][11]

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Compound at 25°C

| Relative Humidity (% RH) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.12 | 0.25 |

| 20 | 0.25 | 0.40 |

| 30 | 0.45 | 0.65 |

| 40 | 0.70 | 1.00 |

| 50 | 1.10 | 1.50 |

| 60 | 1.80 | 2.20 |

| 70 | 2.90 | 3.50 |

| 80 | 5.50 | 5.80 |

| 90 | 10.20 | 10.20 |

Note: This table provides illustrative data for a compound classified as 'hygroscopic' and is not experimental data for this compound hydrochloride.

Impact of Hygroscopicity on Stability and Handling

The absorption of atmospheric moisture by this compound hydrochloride can initiate a cascade of physical and chemical changes, impacting its quality and usability.

Experimental Protocols

A comprehensive evaluation of the hygroscopic nature of a substance involves both understanding its water sorption-desorption behavior and quantifying its water content.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Classification

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity (RH) steps at a constant temperature.[11][12]

Objective: To determine the water sorption and desorption isotherm of this compound hydrochloride and classify its hygroscopicity.

Apparatus:

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (sensitivity ≥ 0.1 µg)

-

Sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride into a sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min for 10 minutes). This initial mass is the dry weight of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate until the rate of mass change is below a set threshold (e.g., 0.002%/min for 10 minutes).

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) * 100) against the target RH for both the sorption and desorption phases to generate the sorption isotherm.

-

Classification: Based on the water uptake at 80% RH, classify the hygroscopicity according to the European Pharmacopoeia or other relevant guidelines.[10][11]

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[13][14][15] Both volumetric and coulometric methods can be employed, with the latter being more suitable for very low water content.[16]

Objective: To accurately quantify the water content of a sample of this compound hydrochloride.

Apparatus:

-

Karl Fischer Titrator (Volumetric or Coulometric)

-

Titration cell

-

Syringes for sample and reagent handling

Reagents:

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol (B129727) or other suitable solvent

Procedure (Volumetric Method):

-

Titrator Preparation: Fill the burette with the Karl Fischer reagent and condition the titration cell with the solvent to a dry, stable endpoint.

-

Titer Determination: Accurately add a known amount of pure water or a water standard to the conditioned cell and titrate to the endpoint. This determines the titer of the KF reagent (mg H₂O / mL reagent). Repeat for accuracy.

-

Sample Analysis:

-

Accurately weigh a suitable amount of this compound hydrochloride and quickly transfer it to the conditioned titration cell.

-

Ensure the sample dissolves completely in the solvent.

-

Titrate the sample with the KF reagent to the endpoint.

-

-

Calculation: The water content of the sample is calculated using the volume of titrant consumed, the titer of the reagent, and the initial sample weight.

Recommended Storage and Handling

Given its hygroscopic nature, stringent control of environmental conditions is crucial when working with this compound hydrochloride to maintain its integrity.

-

Storage: The compound should be stored in a cool, dry place in a tightly sealed, moisture-proof container. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Handling: Whenever possible, handle the material in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier. Minimize the time the container is open to the atmosphere.

-

Packaging: For shipping and long-term storage, packaging with a high moisture barrier and the inclusion of desiccants is advisable.

Conclusion

This compound hydrochloride is a hygroscopic compound, and this property must be carefully managed to ensure its quality and stability. While specific quantitative data remains to be published, the experimental protocols outlined in this guide provide a robust framework for its characterization. By understanding and controlling the interaction of this compound with atmospheric moisture, researchers, scientists, and drug development professionals can mitigate the risks associated with its hygroscopicity, leading to more robust and reliable outcomes in pharmaceutical development.

References

- 1. echemi.com [echemi.com]

- 2. This compound hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]

- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]

- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]

- 9. Pyridine Hydrochloride | 628-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2.4.3. Dynamic Vapour Sorption (DVS) [bio-protocol.org]

- 11. particletechlabs.com [particletechlabs.com]

- 12. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 14. ardl.com [ardl.com]

- 15. mt.com [mt.com]

- 16. gmpinsiders.com [gmpinsiders.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-(Chloromethyl)pyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Chloromethyl)pyridine is a versatile reagent in organic synthesis, serving as a key building block for a wide array of functionalized pyridine (B92270) derivatives used in pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the benzylic-like chloride, which is susceptible to nucleophilic substitution. This guide provides a comprehensive overview of the reaction mechanisms of this compound with various nucleophiles, detailing the factors that govern the reaction pathways and outcomes. The predominant mechanisms are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is influenced by the nature of the nucleophile, the solvent polarity, and the reaction temperature. This document summarizes key quantitative data, provides detailed experimental protocols for representative reactions, and illustrates the underlying mechanisms through signaling pathway diagrams.

Core Reaction Mechanisms: SN1 vs. SN2 Pathways

The reaction of this compound with nucleophiles proceeds via two primary mechanistic pathways: SN1 and SN2. The operative mechanism is a function of the reaction conditions and the nature of the reactants.

SN2 Mechanism

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1] This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[1]

-

Key Characteristics:

-

Bimolecular kinetics (second-order overall).[1]

-

Favored by strong, unhindered nucleophiles.

-

Proceeds with inversion of stereochemistry if the carbon center is chiral (not applicable to this compound itself, but relevant for derivatives).

-

Polar aprotic solvents (e.g., acetone, acetonitrile (B52724), DMF) are preferred as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.

-

SN1 Mechanism

The SN1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a relatively stable pyridyl-stabilized carbocation intermediate. The pyridine ring can stabilize the positive charge at the benzylic position through resonance.[2] In the second step, the carbocation is rapidly attacked by a nucleophile.[1] This pathway is favored by weak nucleophiles and polar protic solvents. The rate of the reaction is primarily dependent on the concentration of the this compound.[1]

-

Key Characteristics:

-

Unimolecular kinetics (first-order overall).[1]

-

Favored by weak nucleophiles and conditions that stabilize the carbocation intermediate.

-

Leads to a racemic mixture if the reaction occurs at a chiral center.

-

Polar protic solvents (e.g., water, ethanol, methanol) are ideal as they can solvate both the carbocation and the leaving group.

-

Figure 1: General mechanisms for the nucleophilic substitution of this compound.

Quantitative Data Summary

While comprehensive kinetic data for this compound is sparse in the literature, the following tables summarize available yield information for its reactions and those of analogous compounds with various nucleophiles. This data provides valuable insights into expected reaction efficiencies under different conditions.

Table 1: Reaction of Chloromethylpyridines with Amine Nucleophiles

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine | Toluene | 50 | 2-Chloro-5-(hydrazinylmethyl)pyridine | 98.7 | [3] |

| 2,6-Bis(chloromethyl)pyridine | Diethylamine | Not specified | Not specified | 2-(Di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine | Not specified | [3] |

Table 2: Reaction of Chloromethylpyridines with Oxygen Nucleophiles

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Chloro-5-(chloromethyl)pyridine | Sodium methoxide | Methanol | Reflux | 2-Methoxy-5-(methoxymethyl)pyridine | 50 | [3] |

| 3-(Dichloromethyl)pyridine | Sodium methoxide | Methanol | Reflux | Not specified | 45 | [3] |

Experimental Protocols

The following protocols are representative examples for conducting nucleophilic substitution reactions with this compound or its analogs. Researchers should adapt these procedures based on the specific nucleophile and desired scale.

General Procedure for Reaction with an Amine Nucleophile

This protocol is adapted from the synthesis of N-substituted pyridylmethylamines.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

-

Addition of Base and Nucleophile: Add a base, such as potassium carbonate (2.5 eq), to neutralize the hydrochloride salt. Then, add the amine nucleophile (1.1-1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for a designated period (e.g., 12-24 hours).

-

Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid. Otherwise, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Figure 2: Experimental workflow for the reaction with an amine nucleophile.

General Procedure for Reaction with an Alkoxide Nucleophile (Williamson Ether Synthesis)

This protocol is a general representation of the Williamson ether synthesis adapted for preparing 3-pyridylmethyl ethers.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol in a suitable anhydrous solvent (e.g., THF or DMF).

-

Formation of Alkoxide: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the alcohol solution at 0 °C to form the sodium alkoxide.

-

Addition of Electrophile: Once the hydrogen evolution ceases, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete. Gentle heating may be required for less reactive alcohols.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: The crude ether can be purified by column chromatography or distillation.

Figure 3: Experimental workflow for the Williamson ether synthesis.

Conclusion

The reaction of this compound with nucleophiles is a cornerstone of pyridine chemistry, enabling the synthesis of a diverse range of compounds with significant applications in the life sciences. A thorough understanding of the underlying SN1 and SN2 mechanisms is paramount for controlling reaction outcomes and optimizing synthetic strategies. While a significant body of knowledge exists for analogous systems, further quantitative kinetic studies on this compound itself would be highly beneficial for the fine-tuning of reaction conditions and the development of more efficient and selective synthetic methodologies. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the reactivity of this important synthetic intermediate.

References

An In-depth Technical Guide to the Thermal Stability of 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 3-(Chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the thermal properties of this compound is critical for ensuring safe handling, optimizing reaction conditions, and maintaining the integrity of drug development processes.

Physicochemical Properties

This compound hydrochloride is a yellow to yellow-tan solid with an irritating odor. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN·HCl | [1] |

| Molecular Weight | 164.03 g/mol | [1] |

| Melting Point | 137-143 °C | |

| Appearance | Yellow to yellow-tan solid | [1] |

| Solubility | Soluble in water |

Thermal Stability and Decomposition

The thermal stability of this compound hydrochloride is a critical parameter for its safe handling and use in synthesis. Upon heating, the compound melts and subsequently decomposes.

Melting Point

The melting point of this compound hydrochloride has been reported in the range of 137-143 °C . This transition can be observed as an endothermic event in Differential Scanning Calorimetry (DSC).

Decomposition

Illustrative Thermal Analysis Data

To provide a practical understanding, the following tables present illustrative data that would be expected from TGA and DSC analyses of this compound hydrochloride.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 150 | < 1% | Loss of residual solvent/moisture |

| 150 - 250 | ~ 78% | Major decomposition |

| > 250 | Residual mass |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~137 | ~140 | Endothermic |

| Decomposition | >150 | - | Exothermic |

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound hydrochloride are provided below. These protocols are based on standard procedures for organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound hydrochloride.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound hydrochloride.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound hydrochloride is expected to be a complex process. Based on the structure and known decomposition patterns of similar pyridine (B92270) derivatives, a plausible decomposition pathway is proposed. The initial step is likely the loss of hydrogen chloride, followed by the fragmentation of the pyridine ring.

Caption: Proposed thermal decomposition pathway of this compound hydrochloride.

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound hydrochloride.

Caption: Workflow for the thermal analysis of this compound hydrochloride.

Safety Considerations

-

This compound hydrochloride is a corrosive and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thermal decomposition produces toxic fumes. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

This technical guide provides a foundational understanding of the thermal stability of this compound hydrochloride. For mission-critical applications, it is imperative to perform experimental thermal analysis to obtain precise data for specific batches of the compound.

References

Methodological & Application

Application Notes: Synthesis of 3-(Chloromethyl)pyridine from 3-Pyridinemethanol

Introduction

3-(Chloromethyl)pyridine, often handled as its more stable hydrochloride salt, is a pivotal intermediate in the synthesis of various high-value chemicals. It serves as a critical building block for numerous pharmaceutical, agrochemical, and veterinary products.[1][2] The primary synthetic route to this compound involves the direct chlorination of 3-pyridinemethanol (B1662793). The most common and efficient method for this transformation utilizes thionyl chloride (SOCl₂) as the chlorinating agent, which offers the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[3][4] The final product is typically isolated as this compound hydrochloride, a crystalline solid with improved stability.[3][5]

Reaction and Mechanism

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic and reliable transformation. The reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate. This intermediate then undergoes nucleophilic substitution. The reaction with 3-pyridinemethanol is highly effective and typically provides the product in high yield and purity.[3] Depending on the reaction conditions, the mechanism can proceed through an SNi (internal nucleophilic substitution) pathway, often with retention of configuration.[6]

Caption: General reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound hydrochloride from 3-pyridinemethanol using thionyl chloride, as compiled from various sources.

| Parameter | Value | Solvent | Notes | Source(s) |

| Molar Ratio | 1 : (1.1 - 1.3) | - | Ratio of 3-pyridinemethanol to thionyl chloride. A slight excess of thionyl chloride is used. | [7] |

| Molar Ratio | 1 : (1.1 - 1.2) | Toluene (B28343) | A small excess of 0.1-0.2 equivalents of thionyl chloride is recommended. | [3] |

| Temperature | < 35°C | Toluene | The reaction temperature should be carefully controlled during the addition of reactants. | [3] |

| Yield | 97.0% | Toluene | High yield is achievable under optimized conditions. | [3] |

| Purity (Assay) | 99.1% (by weight) | Toluene | The product can be obtained in high purity. | [3] |

| Purity (HPLC) | 99.8% (area %) | Toluene | High purity confirmed by High-Performance Liquid Chromatography. | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Thionyl Chloride

This protocol is based on a high-yield process described for preparing chloromethylpyridine hydrochlorides.[3] It emphasizes the slow addition of the alcohol to the thionyl chloride solution to minimize impurity formation.

Materials and Equipment:

-

3-Pyridinemethanol (3-pyridyl carbinol)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Nitrogen or Argon)

-

Gas scrubber (containing NaOH solution) for SO₂ and HCl

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Vacuum oven or desiccator

Caption: Experimental workflow for the synthesis of this compound HCl.

Procedure:

-

Apparatus Setup: Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet leading to a sodium hydroxide (B78521) scrubber. Ensure the system is under a positive pressure of an inert gas like nitrogen.

-

Reagent Preparation:

-

In the reaction flask, prepare a solution of thionyl chloride (1.1-1.2 equivalents) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of 3-pyridinemethanol (1.0 equivalent) in anhydrous toluene.

-

-

Reaction:

-

Cool the thionyl chloride solution in the flask to 0-5°C using an ice bath.

-

Begin stirring and add the 3-pyridinemethanol solution dropwise from the dropping funnel to the thionyl chloride solution. The addition should be slow and controlled to keep the internal temperature below 35°C.[3] For optimal results, the addition should occur below the surface of the liquid.[3]

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours, allowing it to gradually warm to room temperature.[3]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, a precipitate of this compound hydrochloride will have formed. To ensure complete precipitation, a vacuum can be carefully applied to the reaction vessel to remove dissolved gases.[3]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with three separate portions of cold toluene to remove any unreacted starting materials and soluble impurities.[3]

-

-

Drying:

-

Transfer the off-white crystalline solid to a vacuum oven or desiccator and dry overnight at room temperature under vacuum.[3]

-

The final product should be characterized by analytical methods such as melting point, NMR, and HPLC to confirm its identity and purity. The reported melting point is 137-143°C.

-

Safety Precautions

-

Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[6] It must be handled with extreme care in a well-ventilated chemical fume hood.

-

Gas Evolution: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive.[6] The reaction apparatus must be vented through a gas scrubber containing a caustic solution (e.g., NaOH) to neutralize these gases.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat when performing this procedure.

-

Exothermic Reaction: The reaction is exothermic. Proper temperature control via slow addition and external cooling is critical to prevent runaway reactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Abstract for TR-95 [ntp.niehs.nih.gov]

- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | CAS No- 6959-48-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 7. CN105085377A - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for N-Alkylation using 3-(Chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine, also known as 3-picolyl chloride, is a versatile reagent for the introduction of the pyridin-3-ylmethyl (3-picolyl) group onto a variety of nucleophiles. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds, including kinase inhibitors. The pyridine (B92270) ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the methylene (B1212753) linker provides conformational flexibility.

This document provides detailed application notes and protocols for the N-alkylation of various nitrogen-containing functional groups using this compound hydrochloride. The protocols outlined below are designed to be robust and applicable to a range of substrates, from simple amines to complex heterocyclic systems.

Reaction Principle